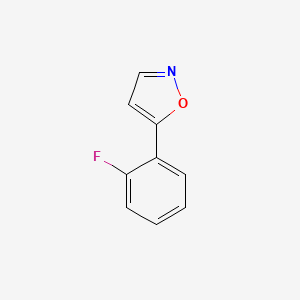

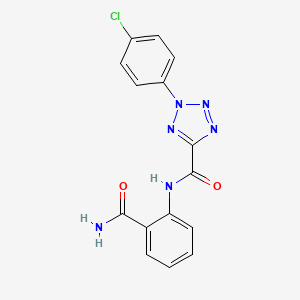

![molecular formula C6H8N4S B2694066 2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine CAS No. 887833-96-7](/img/structure/B2694066.png)

2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazolo[3,2-b][1,2,4]triazoles are highly attractive heterocyclic units due to their diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles can be divided into a few groups: condensation reactions, annulation of a multiple bond or thiirane ring, and via C–H functionalization of thiazole moiety . The condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is the main method for the synthesis of thiazolo[3,2-b][1,2,4]triazoles . This reaction can be performed in acetone at room temperature in the presence of a base (NaOAc, Na2CO3) .Molecular Structure Analysis

The structures of these compounds were supported by FT-IR, 1HNMR, and Mass spectra . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones .Chemical Reactions Analysis

The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide .Aplicaciones Científicas De Investigación

- A series of thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones were synthesized and evaluated for their analgesic and anti-inflammatory activities .

- Thiazolo-triazole derivatives have been reported to exhibit antibacterial and antifungal activities .

- Although not directly studied for this compound, other thiazolo-triazole derivatives have shown anticancer properties .

- Researchers have designed new compounds by combining the 2-phenoxyphenyl moiety (from aryl hydrazone derivatives) and the thiazolo-triazole moiety .

- A one-step, catalyst-free method has been developed to prepare functionalized thiazolo-triazole derivatives, including those related to our compound .

Analgesic and Anti-Inflammatory Properties

Antibacterial and Antifungal Properties

Anticancer Potential

Pharmacophoric Contribution Investigation

Functionalized Thiazolo-triazole Synthesis

Novel Synthesis of 5-Aryl(heteryl)idene-moieties

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit potent analgesic and anti-inflammatory activities , suggesting that they may target enzymes involved in pain and inflammation pathways, such as cyclooxygenase (COX) isoforms .

Mode of Action

Based on its structural similarity to other thiazolo[3,2-b][1,2,4]triazole derivatives, it can be hypothesized that it interacts with its targets, possibly leading to the inhibition of key enzymes in pain and inflammation pathways .

Biochemical Pathways

Given its reported analgesic and anti-inflammatory activities , it can be inferred that it may affect pathways related to pain and inflammation, possibly through the inhibition of COX enzymes .

Result of Action

Based on its reported analgesic and anti-inflammatory activities , it can be inferred that it may lead to the reduction of pain and inflammation at the molecular and cellular levels.

Direcciones Futuras

Propiedades

IUPAC Name |

2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c7-2-1-5-3-11-6-8-4-9-10(5)6/h3-4H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICHPQURIHVJJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)S1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)

![7-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2693992.png)

![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)

![3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693999.png)

![1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2694004.png)